molecular formula C18H17N3O5S2 B3002848 (Z)-methyl 2-(2-((3-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-56-7

(Z)-methyl 2-(2-((3-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B3002848
CAS No.: 865198-56-7
M. Wt: 419.47
InChI Key: QIVGHMHUIREEHQ-ZZEZOPTASA-N
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Description

The compound “(Z)-methyl 2-(2-((3-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate” features a benzo[d]thiazole core substituted with a 3-methylbenzoyl imino group at position 2 and a sulfamoyl (-SO₂NH₂) group at position 4. The methyl ester at the acetoxy side chain confers lipophilicity, which may influence pharmacokinetic properties. Structural determination of such compounds often employs crystallographic tools like the SHELX program suite, widely used for small-molecule refinement .

Properties

IUPAC Name

methyl 2-[2-(3-methylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S2/c1-11-4-3-5-12(8-11)17(23)20-18-21(10-16(22)26-2)14-7-6-13(28(19,24)25)9-15(14)27-18/h3-9H,10H2,1-2H3,(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVGHMHUIREEHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(2-((3-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 3-methylbenzoyl chloride with 2-aminothiophenol to form the benzo[d]thiazole core. This intermediate is then reacted with sulfonamide and methyl acetate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-(2-((3-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzoyl or sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the specific substitution but may include the use of bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 2-(2-((3-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

The compound’s biological activity makes it a candidate for research in drug development. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it valuable for studying new therapeutic agents.

Medicine

In medicine, this compound could be investigated for its potential as a pharmaceutical agent. Its ability to interact with biological targets could lead to the development of new drugs for various diseases.

Industry

Industrially, this compound may be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(2-((3-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The benzo[d]thiazole core can bind to enzymes or receptors, modulating their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects. For example, it may inhibit enzyme activity, block receptor binding, or interfere with cellular signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a family of benzo[d]thiazole derivatives with variable substituents on the benzoyl imino group, sulfonamide/sulfonyl moieties, and side chains. Below is a detailed structural and functional comparison with closely related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Benzoyl Sulfonamide/Sulfonyl Group Molecular Formula Molecular Weight Key Features
Target Compound 3-methyl Sulfamoyl (-SO₂NH₂) C₁₈H₁₇N₃O₅S₂* ~427.5 (est.) Enhanced hydrogen-bonding potential due to sulfamoyl group.
(Z)-methyl 2-(2-((4-chlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate 4-chloro Sulfamoyl (-SO₂NH₂) C₁₇H₁₄ClN₃O₅S₂ ~447.9 (est.) Increased electronegativity from Cl may improve binding to hydrophobic pockets.
(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate 4-(morpholino sulfonyl) Sulfonyl (-SO₂-) with morpholino C₂₅H₂₉N₃O₈S₂ 563.6 Bulky morpholino group enhances solubility; dimethoxy groups increase steric hindrance.
(Z)-ethyl 2-(6-bromo-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate 2-(methylsulfonyl) Methylsulfonyl (-SO₂CH₃) C₁₉H₁₇BrN₂O₅S₂ 497.4 Bromine atom adds molecular weight and potential halogen bonding; ethyl ester increases lipophilicity.
Methyl 2-(2-imino-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide None (imino group) Methylsulfonyl (-SO₂CH₃) C₁₂H₁₃BrN₂O₄S₂ 409.3 Lack of benzoyl group simplifies structure; hydrobromide salt improves crystallinity.

*Estimated based on structural analogs.

Key Findings:

The 3-methylbenzoyl group in the target compound may offer moderate steric bulk compared to the 4-chlorobenzoyl group, which introduces electronegativity but similar size .

Solubility and Lipophilicity: The morpholino sulfonyl substituent in the compound from significantly improves aqueous solubility due to the polar morpholino ring, whereas the target compound’s methyl ester and sulfamoyl group balance lipophilicity and polarity. Ethyl ester derivatives (e.g., ) exhibit higher lipophilicity than methyl esters, impacting membrane permeability .

Synthetic Flexibility: The benzo[d]thiazole core allows modular substitution, as evidenced by diverse analogs with bromo, methoxy, or morpholino groups . This adaptability supports structure-activity relationship (SAR) studies for optimizing pharmacological properties.

Structural Characterization :

  • Crystallographic refinement using SHELX programs is a common method for confirming the Z-configuration and substituent positions in such compounds .

Biological Activity

(Z)-methyl 2-(2-((3-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of sulfonamide derivatives and incorporates a thiazole ring, which is known for its diverse biological activities. The unique structural features of this compound suggest it may exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Structural Characteristics

The compound features several key structural components:

  • Thiazole Ring : Provides a core structure that enhances biological activity.
  • Sulfamoyl Group : Known for its role in enhancing solubility and bioavailability.
  • Benzoyl Moiety : The presence of the 3-methylbenzoyl group may facilitate interactions with specific biological targets.

The biological activity of this compound is primarily mediated through its interactions with various enzymes and receptors. The bromobenzoyl group enhances binding affinity, while the sulfamoyl group improves solubility, allowing for better absorption and efficacy in biological systems.

Biological Activity Overview

Research indicates that compounds similar to this compound have shown promising results in various biological assays:

Activity Type Description Reference
AntimicrobialExhibits activity against a range of bacterial strains.
AnticancerDemonstrated cytotoxic effects on cancer cell lines in vitro.
Anti-inflammatoryInhibits inflammatory pathways, reducing cytokine production.
Enzyme InhibitionActs as an inhibitor for specific enzymes involved in disease processes.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that derivatives of benzothiazole, including compounds similar to this compound, exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
  • Anticancer Properties : In vitro studies showed that the compound induced apoptosis in various cancer cell lines. The mechanism involved the activation of caspase pathways, leading to programmed cell death.
  • Anti-inflammatory Effects : Research indicated that the compound effectively reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models. This suggests potential applications in treating inflammatory diseases .

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